![molecular formula C36H52O11 B1248197 Reveromycin B CAS No. 144860-68-4](/img/structure/B1248197.png)
Reveromycin B
Overview
Description
Reveromycin B is a spiroketal bacterial metabolite originally isolated from Streptomyces . It inhibits EGF-induced mitogenic activity in Balb/MK cells and exhibits pH-dependent antifungal activity against C. albicans . Reveromycin A, a related compound, has been known to inhibit protein synthesis by selectively blocking the enzymatic activity of IleRS .
Synthesis Analysis
The total synthesis of this compound has been achieved through a novel, convergent, and stereoselective reaction sequence . Key steps of this successful strategy include a modified Negishi coupling (construction of C7-C8 bond) and a Kishi-Nozaki reaction (construction of C19-C20 bond), which were employed in the attachment of the target side chains .
Molecular Structure Analysis
This compound has a complex molecular structure with the formula C36H52O11 . The structure includes a 5,6-spiroketal system .
Chemical Reactions Analysis
Key chemical reactions in the synthesis of this compound include a modified Negishi coupling and a Kishi-Nozaki reaction . These reactions were crucial for the construction of complex dienes and the attachment of the target side chains .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 660.8 g/mol . It is a natural product found in Streptomyces .
Scientific Research Applications
Inhibition of Osteoclast Activity
Reveromycin A, a compound closely related to Reveromycin B, has demonstrated significant potential in inhibiting osteoclast activity. Studies have shown that Reveromycin A induces apoptosis specifically in osteoclasts, which are cells responsible for bone resorption. This property makes it a potential therapeutic agent against osteolytic bone metastasis of lung cancer in humans, as it suppresses osteoclast activity by directly inducing apoptosis and indirectly inhibiting tumor cell-derived parathyroid hormone-related peptide production (Muguruma et al., 2005). Additionally, it's been found that Reveromycin A does not induce necrosis in osteoclasts, indicating limited effects on neighboring bone cell types, which is promising for clinical investigations as a bone antiresorptive (Mead et al., 2015).
Chemical and Biological Studies
Comprehensive chemical and biological studies have been conducted on reveromycin A, which is relevant for understanding the properties of this compound as well. These studies span across microbiology, organic chemistry, biochemistry, and pharmacology, illustrating the diverse applications of reveromycins in scientific research (Osada, 2016).
Antifungal and Anticancer Activities
Reveromycins have shown broad-spectrum antifungal activities. For instance, Reveromycin E and its derivatives have demonstrated extensive antifungal activities under acidic conditions, making them potential candidates for microbial fungicides to control postharvest diseases on fruits (Nguyen et al., 2021). Additionally, reveromycins inhibit the growth of eukaryotic cells, including cancer cells, due to their action on isoleucyl-tRNA synthetase activity and in vitro protein synthesis (Shimizu et al., 2002).
Prevention of Bone Loss
Reveromycin A has been studied for its ability to prevent bone loss in ovariectomized mice, a model for postmenopausal osteoporosis. The administration of reveromycin A immediately after ovariectomy was found to be effective in the early phase of bone loss, indicating its potential as a new agent to study and potentially treat osteoporosis (Ozasa et al., 2019).
Synthesis and Structural Studies
The total synthesis of this compound has been achieved, confirming its proposed stereochemistry and paving the way for the preparation of designed analogues for biological study. This synthesis illustrates the utility of various chemical reactions in constructing complex dienes and contributes significantly to the field of organic chemistry (Drouet & Theodorakis, 2000).
Mechanism of Action
- It occupies the substrate tRNAIle binding site, competing with tRNAIle and synergistically binding with L-isoleucine or its intermediate analogue (Ile-AMS) in the aminoacylation pocket of IleRS .
- ADME Properties :
- Impact on Bioavailability :
- Cellular Effects :
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Future Directions
Future studies may focus on enhancing the production of Reveromycin B through the activation of the LuxR family regulator . Additionally, the development of Streptomyces sp. SN-593 as a platform for terpenoid compounds mass production could pave the way for the preparation of designed analogues for biological study .
properties
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2R,5S,8S,9R)-2-butyl-2-[(1S,2E,4E)-5-carboxy-1-(3-carboxypropanoyloxy)-4-methylpenta-2,4-dienyl]-8-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFQIVPMOPJEIO-OXVOKJAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@]1(CC[C@@]2(O1)CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)[C@H](/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological target of Reveromycin B and how does it exert its effects on cells?
A1: this compound inhibits epidermal growth factor (EGF)-stimulated mitogen response in Balb/MK cells []. While its exact mechanism of action remains unclear, research suggests that Reveromycin A, a closely related compound, acts as a selective inhibitor of protein synthesis in eukaryotic cells []. This suggests that this compound might also interfere with protein synthesis pathways, ultimately leading to growth inhibition.
Q2: What is the chemical structure of this compound?
A2: this compound features a [, ]-spiroketal core decorated with two unsaturated side chains terminating in carboxylic acid groups [, ]. This complex structure is challenging to synthesize, leading to several total synthesis approaches [, , , , ].
Q3: How does the structure of this compound relate to its biological activity?
A3: While the precise structure-activity relationship (SAR) of this compound is still under investigation, studies comparing it to other members of the Reveromycin family, such as Reveromycin A, show that modifications to the spiroketal core can significantly impact biological activity []. Reveromycin A, possessing a [, ]-spiroketal core, exhibited stronger antiproliferative, morphological reversion, and antifungal activities compared to this compound []. This suggests that the spiroketal structure plays a critical role in target binding and biological activity. Further research, including the synthesis and testing of analogs, is necessary to fully elucidate the SAR of this compound [].
Q4: What are the key synthetic challenges in producing this compound and how have they been addressed?
A4: The total synthesis of this compound presents significant challenges due to its complex stereochemistry and highly functionalized structure. Several research groups have developed innovative strategies to overcome these challenges. Key breakthroughs include:
- Construction of the Spiroketal Core: Different approaches have been employed, including inverse electron demand hetero-Diels-Alder reactions [] and convergent, stereoselective sequences [].
- Attachment of Side Chains: Modified Negishi couplings have proven effective in constructing the complex dienes within the side chains []. Additionally, Kishi-Nozaki reactions have been employed for specific bond formations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.